molecular formula C21H22N2 B2412821 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline CAS No. 339102-68-0

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline

Cat. No.: B2412821
CAS No.: 339102-68-0
M. Wt: 302.421
InChI Key: DBSXYIZDRIRTTG-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline core substituted with a 4-methylphenyl group and a piperidin-1-yl group, making it a molecule of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution with 4-Methylphenyl Group:

    Introduction of Piperidin-1-yl Group: The final step involves the nucleophilic substitution of the quinoline derivative with piperidine under basic conditions, such as using sodium hydride or potassium carbonate as the base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and Lewis acids.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)quinoline: Lacks the piperidin-1-yl group, which may result in different biological activities and chemical properties.

    3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline: Similar structure but with a chlorine substituent instead of a methyl group, potentially altering its reactivity and biological effects.

    3-(4-Methylphenyl)-2-(morpholin-4-yl)quinoline: Contains a morpholine ring instead of a piperidine ring, which may affect its pharmacokinetic and pharmacodynamic properties.

Uniqueness

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline is unique due to the specific combination of substituents on the quinoline core, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both the 4-methylphenyl and piperidin-1-yl groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.

Properties

IUPAC Name

3-(4-methylphenyl)-2-piperidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2/c1-16-9-11-17(12-10-16)19-15-18-7-3-4-8-20(18)22-21(19)23-13-5-2-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSXYIZDRIRTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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